molecular formula C29H53NO5 B1141128 [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate CAS No. 111466-61-6

[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

Cat. No.: B1141128
CAS No.: 111466-61-6
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-JVYGEBFASA-N
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Description

[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxetane ring, a formamido group, and a long aliphatic chain, making it an interesting subject for synthetic and application-based research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbonyl compound under UV light or using a photoinitiator.

    Attachment of the Hexyl Group: The hexyl group can be introduced via a Grignard reaction, where hexyl magnesium bromide reacts with the oxetane intermediate.

    Formation of the Tridecanyl Chain: This step involves the coupling of the oxetane intermediate with a tridecanyl halide using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Formamido Group: The formamido group is typically introduced through a formylation reaction using formic acid or formamide in the presence of a dehydrating agent.

    Final Coupling: The final step involves coupling the formamido intermediate with 2-formamido-4-methylpentanoic acid using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chains, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxetane ring or the formamido group using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the formamido group or the aliphatic chains using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Alcohols or amines depending on the site of reduction.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. Its formamido group can interact with proteins and enzymes, making it useful in enzyme inhibition studies.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It can also be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, while the formamido group can form hydrogen bonds with biological molecules, affecting their function. The long aliphatic chain can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-amino-4-methylpentanoate
  • [(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-hydroxy-4-methylpentanoate

Uniqueness

[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate is unique due to the presence of both an oxetane ring and a formamido group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

111466-61-6

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

IUPAC Name

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m1/s1

InChI Key

AHLBNYSZXLDEJQ-JVYGEBFASA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Synonyms

N-Formyl-L-leucine (1R)-1-[[(2R,3R)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester;  _x000B_[2R-[2α(R*),3β]]-N-Formyl-L-leucine 1-[(3-Ηexyl-4-oxo-2-oxetanyl)methyl]dodecyl_x000B_Ester; 

Origin of Product

United States

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